BMS 180448
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine group, a chlorophenyl group, and a benzopyran moiety. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- typically involves multi-step organic synthesis. The process may start with the preparation of the benzopyran moiety, followed by the introduction of the guanidine group and the chlorophenyl group. Common reagents used in these reactions include cyanogen bromide, chlorophenyl isocyanate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The presence of the guanidine group suggests that it may interact with biological molecules such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. The benzopyran moiety is known to have various pharmacological activities, and the compound may exhibit similar effects.
Industry
In industry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- likely involves its interaction with specific molecular targets in biological systems. The guanidine group may interact with proteins and enzymes, while the benzopyran moiety may modulate various signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives and benzopyran-containing molecules. Examples include:
- Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-
- Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-
Uniqueness
What sets Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the guanidine and benzopyran moieties suggests that the compound may have a wide range of applications in various fields.
Properties
CAS No. |
144264-47-1 |
---|---|
Molecular Formula |
C20H18ClN5O2 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine |
InChI |
InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1 |
InChI Key |
VLICJSLDCJXZBG-ZWKOTPCHSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Appearance |
Solid powder |
144264-47-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine BMS 180426 BMS 180448 BMS-180426 BMS-180448 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.